![molecular formula C21H27N3O2S B7459542 N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide](/img/structure/B7459542.png)
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This receptor is a ligand-gated ion channel that is primarily expressed in immune cells, including microglia and macrophages. The P2X7 receptor is involved in a number of physiological processes, including inflammation, pain, and cell death. A-438079 has been shown to have potential therapeutic applications in a variety of conditions, including chronic pain and neuroinflammation.
Mechanism of Action
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide acts as a selective antagonist of the P2X7 receptor, which is primarily expressed in immune cells. The P2X7 receptor is activated by extracellular ATP, leading to the influx of calcium ions and subsequent release of pro-inflammatory cytokines. N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide blocks this activation, thereby reducing the release of cytokines and subsequent inflammation.
Biochemical and Physiological Effects:
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic effects, N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide has been shown to reduce inflammation in a variety of models. For example, in a study by Monif et al. (2010), N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide was shown to reduce the release of pro-inflammatory cytokines in a model of multiple sclerosis. In addition, N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide is its selectivity for the P2X7 receptor. This allows for more precise targeting of this receptor, without affecting other receptors that may have unwanted side effects. However, one limitation of N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide is its relatively low potency, which may limit its effectiveness in certain models.
Future Directions
There are a number of potential future directions for research on N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide. One area of interest is the role of the P2X7 receptor in cancer, as this receptor has been implicated in tumor growth and metastasis. Additionally, there is interest in the potential use of N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, there is potential for the development of more potent and selective P2X7 receptor antagonists, which may have greater therapeutic potential.
Synthesis Methods
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide can be synthesized using a multi-step reaction starting from commercially available starting materials. The synthesis involves the reaction of 1-adamantylamine with 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid, followed by sulfonation of the resulting amide with chlorosulfonic acid. The final product is obtained by neutralization with sodium hydroxide and subsequent purification.
Scientific Research Applications
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide has been extensively studied in preclinical models of various conditions, including chronic pain, neuroinflammation, and neurodegenerative diseases. In a study by Honore et al. (2006), N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide was shown to have analgesic effects in a rat model of chronic neuropathic pain. The authors suggest that this effect is due to the blockade of P2X7 receptor-mediated microglial activation and subsequent release of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-14-20(15(2)24(22-14)19-6-4-3-5-7-19)27(25,26)23-21-11-16-8-17(12-21)10-18(9-16)13-21/h3-7,16-18,23H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSKFBXTIVYIOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)NC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.